1-(Methylsulfonyl)piperazine

Description

The exact mass of the compound 1-(Methylsulfonyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Methylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

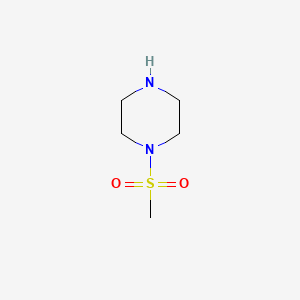

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAKLGGGMWORRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55276-43-2 |

Source

|

| Record name | 1-(Methylsulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 1-(Methylsulfonyl)piperazine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Sulfonylpiperazine Moiety in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] When functionalized with a methylsulfonyl group at the N1 position, the resulting 1-(methylsulfonyl)piperazine moiety offers a unique combination of polarity, chemical stability, and hydrogen bond accepting capabilities. This makes it a valuable building block in the design of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][4][5] The methylsulfonyl group can modulate the basicity of the distal nitrogen atom of the piperazine ring, influencing its interaction with biological targets and metabolic stability.[3] This guide provides a detailed exploration of the primary synthetic routes to 1-(methylsulfonyl)piperazine, offering field-proven insights and step-by-step protocols for its preparation.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 1-(methylsulfonyl)piperazine is paramount for its safe handling and effective use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₂S | [3] |

| Molecular Weight | 164.23 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 94-98 °C | TCI |

| Boiling Point | 280.6 °C (predicted) | ChemSpider |

| Solubility | Slightly soluble in water | [3] |

| CAS Number | 55276-43-2 | [3] |

Safety and Handling: 1-(Methylsulfonyl)piperazine is classified as an irritant, causing skin and serious eye irritation. [PubChem CID: 709161] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Protocols: A Comparative Analysis

Two principal synthetic strategies are commonly employed for the preparation of 1-(methylsulfonyl)piperazine: direct N-sulfonylation of piperazine and a protection-deprotection approach utilizing a Boc-protected piperazine intermediate. The choice between these methods often depends on the desired scale of the reaction, the required purity of the final product, and the cost of starting materials.

Protocol 1: Direct N-Sulfonylation of Piperazine

This method represents the most direct and atom-economical route to 1-(methylsulfonyl)piperazine. It involves the reaction of an excess of piperazine with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality Behind Experimental Choices:

-

Excess Piperazine: Utilizing a significant excess of piperazine serves a dual purpose. Firstly, it acts as both the nucleophile and the base to quench the HCl generated during the reaction. Secondly, it helps to minimize the formation of the undesired bis-sulfonated byproduct, 1,4-bis(methylsulfonyl)piperazine.

-

Solvent: Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

-

Temperature Control: The reaction is typically carried out at a low temperature (0 °C) to control the exothermicity of the reaction between the highly reactive methanesulfonyl chloride and the amine.

-

Work-up: The aqueous work-up with sodium hydroxide is designed to remove the piperazine dihydrochloride salt and any remaining unreacted piperazine, which are soluble in the aqueous phase.

Experimental Workflow:

Figure 1: Experimental workflow for the direct N-sulfonylation of piperazine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperazine (4.0 equivalents) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a 1 M aqueous solution of sodium hydroxide. Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(methylsulfonyl)piperazine as a white solid.

Protocol 2: Synthesis via a Boc-Protected Intermediate

This two-step approach involves the initial sulfonylation of commercially available N-Boc-piperazine, followed by the deprotection of the Boc group to yield the desired product. This method offers greater control over the reaction and often leads to a cleaner product profile, albeit with a lower overall atom economy.

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens prevents bis-sulfonylation, ensuring the formation of the mono-sulfonated intermediate.[6]

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl produced during the sulfonylation step without competing with the piperazine nitrogen as a nucleophile.

-

Deprotection: Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of the acid-labile Boc protecting group.[3] The reaction is typically performed in an inert solvent like DCM.

-

Post-Deprotection Work-up: The reaction mixture is basified to neutralize the excess TFA and liberate the free base of the product.

Experimental Workflow:

Figure 2: Two-step experimental workflow via a Boc-protected intermediate.

Step-by-Step Methodology:

Step 1: Synthesis of tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate

-

Reaction Setup: To a solution of N-Boc-piperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM, 0.4 M) in a round-bottom flask, cool the mixture to 0 °C.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Deprotection to Yield 1-(Methylsulfonyl)piperazine

-

Reaction Setup: Dissolve the crude intermediate from the previous step in dichloromethane (0.4 M).

-

Addition of TFA: Add trifluoroacetic acid (TFA, 10 equivalents) to the solution at room temperature.

-

Reaction Progression: Stir the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH > 10.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-(methylsulfonyl)piperazine. Purify by crystallization or column chromatography as described in Protocol 1.

Mechanistic Insights: The Sulfonylation of Piperazine

The formation of the sulfonamide bond between piperazine and methanesulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Figure 3: Reaction mechanism for the sulfonylation of piperazine.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the electrophilic sulfur atom of methanesulfonyl chloride. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group, to form the stable sulfonamide bond. The hydrochloric acid generated in this process is neutralized by a base present in the reaction mixture.

Comparative Analysis of Synthesis Protocols

| Parameter | Protocol 1: Direct Sulfonylation | Protocol 2: Boc-Protected Intermediate |

| Number of Steps | 1 | 2 |

| Atom Economy | Higher | Lower |

| Reagent Cost | Lower (Piperazine is inexpensive) | Higher (N-Boc-piperazine and TFA are more costly) |

| Control of Selectivity | Relies on stoichiometry (excess piperazine) | Excellent (Boc group directs mono-sulfonylation) |

| Typical Yield | Moderate to Good | Good to Excellent |

| Product Purity (Crude) | Lower (potential for bis-sulfonylation) | Higher (cleaner reaction profile) |

| Scalability | More suitable for large-scale synthesis | Can be scaled, but cost may be a factor |

| Overall Recommendation | Preferred for large-scale, cost-sensitive syntheses where purification of the final product is straightforward. | Ideal for smaller-scale syntheses where high purity is critical and to avoid the formation of the bis-sulfonated impurity. |

Conclusion and Future Outlook

The synthesis of 1-(methylsulfonyl)piperazine is a well-established transformation that can be achieved through multiple reliable routes. The choice between a direct, one-pot approach and a more controlled, protection-deprotection strategy will be dictated by the specific requirements of the research or development program. As the demand for novel piperazine-containing drug candidates continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of key intermediates like 1-(methylsulfonyl)piperazine will remain an area of active investigation. Future advancements may focus on catalytic methods for selective N-functionalization of piperazine or the development of novel protecting groups that offer milder deprotection conditions.

References

-

Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

-

PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (C) 1-(4-Methanesulphonamidophenyl)-4-(4-methanesulphonamidophenethyl)piperazine. Retrieved from [Link]

-

Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]

-

Yıldırım, I., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3368. [Link]

-

Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8151-8167. [Link]

-

Scott, J. D., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1378-1382. [Link]

-

Kotecki, B. J., et al. (2011). A General Procedure for the N-Arylation of Piperazines with Heteroaryl Chlorides. Organic Letters, 13(17), 4552-4555. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

- Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho dealkoxycarbonylation reaction. Synthesis, 2007(15), 2365-2390.

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubMed Central. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. [Link]

-

Sharma, R., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current pharmaceutical design, 19(31), 5575-5618. [Link]

Sources

- 1. Piperazine synthesis [organic-chemistry.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine: A Cornerstone Scaffold in Modern Drug Discovery

Abstract

1-(Methylsulfonyl)piperazine, a derivative of the ubiquitous piperazine ring, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique combination of a rigid heterocyclic core and an electron-withdrawing sulfonyl group imparts favorable physicochemical and pharmacokinetic properties, making it a "privileged scaffold" in the design of novel therapeutics. This guide provides an in-depth analysis of its chemical structure, properties, synthesis, and reactivity. Furthermore, it explores its critical role as an intermediate in the development of drugs targeting a wide array of diseases, from neurological disorders to cancer and infectious agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of the sulfonylpiperazine moiety in their discovery programs.

Introduction: The Strategic Importance of a Privileged Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its value stems from its ability to be protonated at physiological pH, which enhances aqueous solubility and bioavailability, and its conformationally restricted chair-like structure that allows for precise spatial orientation of substituents. When functionalized with a methylsulfonyl group, the resulting compound, 1-(Methylsulfonyl)piperazine (1-MSP), gains unique attributes. The strongly electron-withdrawing methylsulfonyl group modulates the basicity of the adjacent nitrogen atom and introduces a potent hydrogen bond acceptor, significantly influencing how molecules interact with biological targets.[3]

This guide delves into the core chemical principles of 1-MSP, providing a technical foundation for its application. We will explore its fundamental properties, validated synthetic routes, and characteristic reactivity, contextualizing this knowledge with its proven applications in pharmaceutical research.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. 1-(Methylsulfonyl)piperazine is typically a white to off-white crystalline solid.[3][5] Its key properties are summarized below.

Table 1: Physicochemical Properties of 1-(Methylsulfonyl)piperazine

| Property | Value | Source(s) |

| CAS Number | 55276-43-2 | [3][6] |

| Molecular Formula | C₅H₁₂N₂O₂S | [3][7] |

| Molecular Weight | 164.23 g/mol | [3][7] |

| IUPAC Name | 1-methylsulfonylpiperazine | [6] |

| Appearance | White to Almost white solid/crystal | [3][5] |

| Melting Point | 99 °C | [7][8] |

| Boiling Point | 280.6 ± 50.0 °C (Predicted) | [5][7] |

| Solubility | Slightly soluble in water | [3][7] |

| pKa (Predicted) | 7.78 ± 0.10 | [5] |

| LogP (Predicted) | -0.67 to -1.1 | [6][8] |

Molecular Structure and Conformation

The structure of 1-MSP consists of a six-membered piperazine ring N-substituted with a methylsulfonyl (-SO₂CH₃) group.[3] The piperazine ring typically adopts a stable chair conformation to minimize steric strain. The secondary amine at the 4-position remains a key site for synthetic elaboration, providing a nucleophilic handle for introducing diverse pharmacophoric elements. The sulfonamide linkage is robust and chemically stable under most physiological conditions.

Caption: 2D chemical structure of 1-(Methylsulfonyl)piperazine.

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 1-MSP.

-

¹H NMR: The proton NMR spectrum is characteristic. In CD₃OD, the piperazine protons typically appear as two multiplets around δ 3.50-3.47 ppm and δ 3.33-3.28 ppm, integrating to 4H each. The methyl protons of the sulfonyl group appear as a sharp singlet at approximately δ 2.92 ppm, integrating to 3H.[5]

-

¹³C NMR: The carbon spectrum shows distinct signals for the methyl carbon and the two sets of chemically non-equivalent methylene carbons in the piperazine ring.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent protonated molecular ion peak ([M+H]⁺) at m/z 165.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic strong absorption bands for the sulfonyl group (S=O stretches) around 1350 and 1160 cm⁻¹, along with C-H and N-H stretching frequencies.

Synthesis and Reactivity

The synthesis of 1-MSP is well-established and can be performed efficiently, making it a readily accessible intermediate for research and development.

Common Synthetic Pathway

A prevalent and reliable method involves the reaction of piperazine with methanesulfonyl chloride. To achieve mono-substitution, a protection strategy is often employed. A common approach begins with the mono-protection of piperazine, followed by sulfonylation and subsequent deprotection.

Caption: General workflow for the synthesis of 1-(Methylsulfonyl)piperazine.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Step 1: Synthesis of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (Boc-Protected Intermediate)

-

Dissolve mono-Boc-piperazine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, typically triethylamine (Et₃N, ~1.2 equivalents), to the solution to act as an acid scavenger.

-

Add methanesulfonyl chloride (MsCl, ~1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Causality: The Boc group protects one of the piperazine nitrogens, directing the sulfonylation to the free secondary amine. Triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the formation of hydrochloride salts and driving the reaction to completion.

-

-

Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC or LC-MS.

-

Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 1-(Methylsulfonyl)piperazine (Deprotection)

-

Dissolve the purified tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1 equivalent) in DCM.

-

Add an excess of trifluoroacetic acid (TFA, ~2-4 equivalents) to the solution.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the free secondary amine. The byproducts, isobutylene and CO₂, are volatile and easily removed.

-

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess TFA, affording 1-(Methylsulfonyl)piperazine, often as its TFA salt. The free base can be obtained by neutralization.[5]

Core Reactivity for Drug Development

The primary utility of 1-MSP in synthesis stems from the reactivity of its secondary amine. This nitrogen is nucleophilic and readily participates in a variety of bond-forming reactions, making it an ideal handle for linking to other molecular fragments.

Caption: Core reactivity of 1-MSP in pharmaceutical synthesis.

Key reactions include:

-

N-Alkylation: Reaction with alkyl halides or tosylates.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Applications in Drug Discovery and Development

1-(Methylsulfonyl)piperazine is a key intermediate in the synthesis of a wide range of biologically active compounds.[4] The sulfonylpiperazine moiety is often incorporated to enhance solubility, provide a rigid linker, and engage in specific hydrogen bonding interactions with target proteins.[1][2]

-

Neuropharmacology: The piperazine core is a well-known pharmacophore for central nervous system (CNS) targets. Derivatives of 1-MSP are used in research to develop treatments for neurological disorders by modulating neurotransmitter systems.[4][9]

-

Anticonvulsant Agents: Studies have reported the synthesis of 1,3,4-thiadiazole derivatives incorporating the sulfonylpiperazine scaffold that exhibit significant in vivo anticonvulsant activity.[4]

-

Antiviral Research: The compound was utilized in high-throughput screening efforts that led to the identification of inhibitors of the poliovirus RNA-dependent RNA polymerase.[4]

-

Oncology: The scaffold is a component of molecules designed as EGFR kinase inhibitors for anti-breast cancer applications, demonstrating its utility in targeted cancer therapy.[4][10]

-

Antibacterial Agents: Derivatives have been investigated as inhibitors of the enzyme LpxH, which is essential for bacterial cell wall synthesis, highlighting their potential as novel antibiotics.[3]

Safety and Handling

As a laboratory chemical, 1-(Methylsulfonyl)piperazine must be handled with appropriate precautions. It is classified as an irritant.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Hazard Statements | H315 | Causes skin irritation.[6][11] |

| H319 | Causes serious eye irritation.[6][11] | |

| H335 | May cause respiratory irritation.[6][11] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[11] |

| P280 | Wear protective gloves/eye protection/face protection.[11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[11] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Conclusion

1-(Methylsulfonyl)piperazine is far more than a simple chemical intermediate; it is a strategically valuable scaffold that empowers medicinal chemists to fine-tune the properties of drug candidates. Its straightforward synthesis, predictable reactivity, and the favorable pharmacokinetic profile it confers make it a recurring feature in successful drug discovery campaigns. By understanding its core chemical properties and leveraging its synthetic versatility, researchers can continue to develop novel and effective therapeutics for a multitude of human diseases.

References

-

J&K Scientific LLC. 1-(Methylsulfonyl)Piperazine Hydrochloride | 55276-43-2. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. [Link]

-

ChemBK. 1-(METHYLSULFONYL)PIPERAZINE - Physico-chemical Properties. (2024-04-10). [Link]

-

Chemsrc. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2. (2025-08-23). [Link]

-

PrepChem.com. Synthesis of 1-aminomethanesulfonylpiperazine. [Link]

-

MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine. [Link]

-

PubChemLite. 1-(methylsulfonyl)piperazine (C5H12N2O2S). [Link]

-

SpectraBase. 1-Methanesulfonylpiperazine - Optional[1H NMR] - Spectrum. [Link]

-

PubMed. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. [Link]

-

Autech Industry Co.,Limited. 1-(Methylsulfonyl)piperazine CAS 55276-43-2: Key for Organic Synthesis. [Link]

-

ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry. (2022-06-08). [Link]

-

Chemchart. 1-(methylsulfonyl)piperazine (55276-43-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53167, 1-Methylpiperazine. [Link]

-

PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]

-

Wiley Online Library. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

-

National Institute of Standards and Technology. Piperazine, 1-methyl- - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Piperazine, 1-methyl- - Mass spectrum (electron ionization). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 1-(Methylsulfonyl)piperazine | 55276-43-2 [smolecule.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 6. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine1-(Methylsulphonyl)piperazine [xixisys.com]

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine (CAS: 55276-43-2)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 1-(Methylsulfonyl)piperazine, a pivotal building block in modern medicinal chemistry. From its fundamental physicochemical properties to its role in the synthesis of novel therapeutics, this document provides the field-proven insights necessary for its effective application in research and development.

Core Molecular Characteristics

1-(Methylsulfonyl)piperazine, also known as N-mesylpiperazine, is a derivative of piperazine featuring a methylsulfonyl group attached to one of the nitrogen atoms.[1] This structural modification significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Methylsulfonyl)piperazine is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 55276-43-2 | [3] |

| Molecular Formula | C₅H₁₂N₂O₂S | [3] |

| Molecular Weight | 164.23 g/mol | [3] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 94-99 °C | |

| Boiling Point | ~280.6 °C at 760 mmHg | [3] |

| Solubility | Slightly soluble in water. Soluble in some polar organic solvents. | [2] |

| pKa | Two pKa values, characteristic of a diprotic base. | [4] |

The presence of the electron-withdrawing methylsulfonyl group decreases the basicity of the adjacent nitrogen atom compared to piperazine, while the second nitrogen atom remains a reactive nucleophile. This differential reactivity is a key feature exploited in multi-step syntheses. The sulfonyl group also enhances the compound's polarity and potential for hydrogen bonding, which can improve the solubility and pharmacokinetic profiles of derivative molecules.[4][5]

Synthesis and Purification

The synthesis of 1-(Methylsulfonyl)piperazine is typically achieved through the reaction of piperazine with methanesulfonyl chloride. The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride towards the nucleophilic secondary amine of piperazine.

Sources

1-(Methylsulfonyl)piperazine molecular weight and formula

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine: Properties, Synthesis, and Applications in Modern Research

Executive Summary

1-(Methylsulfonyl)piperazine is a versatile chemical intermediate that has garnered significant attention within the scientific community, particularly in the fields of pharmaceutical development and medicinal chemistry.[1][2] Structurally, it is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, with a methylsulfonyl group attached to one of the nitrogens.[1] This unique combination of a common pharmacophore (piperazine) and a solubility-enhancing, reactivity-modulating group (methylsulfonyl) makes it a valuable building block for synthesizing more complex molecules.[1] This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol with mechanistic insights, its key applications, and essential safety and handling information for laboratory professionals.

Core Molecular Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research. 1-(Methylsulfonyl)piperazine is a white crystalline solid at room temperature.[1][2] Its molecular formula is C₅H₁₂N₂O₂S, with a corresponding molecular weight of approximately 164.23 g/mol .[1][3][4]

| Identifier | Value | Source |

| IUPAC Name | 1-methylsulfonylpiperazine | [1][3] |

| Molecular Formula | C₅H₁₂N₂O₂S | [1][2][3][4][5] |

| Molecular Weight | 164.23 g/mol | [1][3][4] |

| CAS Number | 55276-43-2 | [1][2][3] |

| Appearance | White to Almost White Solid | [1][2] |

| Melting Point | 99 °C | [2][5][6] |

| Boiling Point | 280.6 °C (Predicted) | [2][5][6] |

| Solubility | Slightly soluble in water | [1][2][5] |

| SMILES | CS(=O)(=O)N1CCNCC1 | [1][3] |

Synthesis and Mechanistic Insight

The synthesis of 1-(Methylsulfonyl)piperazine is often achieved through the deprotection of a precursor where the second piperazine nitrogen is protected. A common and efficient method involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group.

Expertise & Rationale: The Boc group is a preferred choice for protecting amine functionalities due to its stability in a wide range of reaction conditions. Its key advantage lies in its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). This deprotection is a clean, high-yielding reaction that typically proceeds at room temperature, making it an efficient and reliable step in a synthetic sequence. The volatile nature of TFA and the solvent (dichloromethane) simplifies product isolation, which is often achieved by simple concentration under reduced pressure.[2]

Experimental Protocol: Synthesis via Boc Deprotection[2]

This protocol describes the synthesis from tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate.

Materials:

-

tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1.0 g, 3.79 mmol)

-

Trifluoroacetic acid (TFA) (0.86 g, 7.58 mmol, ~0.57 mL)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1.0 g, 3.79 mmol) in dichloromethane (10 mL), add trifluoroacetic acid (0.86 g, 7.58 mmol) dropwise at room temperature.

-

Stir the resulting mixture for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

-

The resulting residue is 1-(Methylsulfonyl)piperazine, typically obtained as a yellow oil which may solidify upon standing.[2] The yield is reported to be approximately 80%.[2]

-

Self-Validation: The product can be characterized by standard analytical techniques. Electrospray Ionization Mass Spectrometry (ESI-MS) should show a peak at m/z 165 ([M+H]⁺). ¹H NMR spectroscopy can confirm the structure.[2]

Key Applications in Research & Development

The utility of 1-(Methylsulfonyl)piperazine stems from its role as a versatile scaffold, primarily in the synthesis of novel compounds for pharmaceutical and agricultural applications.[1][7][8]

Pharmaceutical Development: This is the most prominent area of application. The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methylsulfonyl group enhances aqueous solubility and acts as a hydrogen bond acceptor, which can improve the pharmacokinetic profile of a drug candidate.

-

Neurological Disorders: It serves as a key intermediate in synthesizing drugs targeting the central nervous system (CNS).[7][8] Piperazine derivatives are frequently explored for their potential anxiolytic and antidepressant activities.[1]

-

Antimicrobial Agents: Researchers have used derivatives of 1-(Methylsulfonyl)piperazine as potential inhibitors of the enzyme LpxH, which is essential for bacterial cell wall synthesis, highlighting its potential in the development of new antibiotics.[1]

Agricultural Chemistry: The compound finds use in the formulation of agrochemicals.[7][8] The structural features that are beneficial in pharmaceuticals—such as improved solubility and biological activity—can also be leveraged to enhance the efficacy and stability of pest control agents.[7][8]

Analytical & Material Science: In analytical chemistry, it is employed as a reference standard for the accurate measurement of piperazine-related substances.[7][8] Furthermore, its unique chemical properties are being explored for the development of novel polymers and materials.[7][8]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical for ensuring both personal safety and the integrity of the compound for experimental use. 1-(Methylsulfonyl)piperazine is classified as an irritant.[3][9]

GHS Hazard Information:

| Protocol | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. | To prevent skin and eye contact, which can cause irritation.[9][11] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. | To prevent respiratory tract irritation.[9][11] Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To prevent degradation from moisture and air. |

| Optimal Storage Conditions | For long-term stability, store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[2] | To minimize degradation and maintain compound purity for reproducible experimental results. |

| In Case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists.[9] | To mitigate the irritant effects of the compound. |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. PubChem. [Link]

-

ChemBK. 1-(METHYLSULFONYL)PIPERAZINE - Physico-chemical Properties. ChemBK. [Link]

-

PrepChem.com. Synthesis of 1-aminomethanesulfonylpiperazine. PrepChem. [Link]

-

MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

-

Chemsrc. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2. Chemsrc. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine. XiXisys. [Link]

-

Autechaux. 1-(Methylsulfonyl)piperazine CAS 55276-43-2: Key for Organic Synthesis. Autechaux. [Link]

Sources

- 1. Buy 1-(Methylsulfonyl)piperazine | 55276-43-2 [smolecule.com]

- 2. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 3. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2 | Chemsrc [chemsrc.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-(Methylsulfonyl)piperazine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine1-(Methylsulphonyl)piperazine [xixisys.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(Methylsulfonyl)piperazine

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(Methylsulfonyl)piperazine (MSP), focusing on its solubility and stability. As a crucial building block in modern drug discovery and development, a thorough understanding of these parameters is paramount for researchers, formulation scientists, and regulatory professionals.[1][2] This document moves beyond simple data presentation to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating.

Introduction: The Role of 1-(Methylsulfonyl)piperazine in Pharmaceutical Development

1-(Methylsulfonyl)piperazine, a piperazine derivative characterized by a methylsulfonyl group attached to one of the ring nitrogens, is a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure lends itself to the creation of analogs targeting a wide array of biological processes.[1] However, the successful transition of any new chemical entity (NCE) from a laboratory curiosity to a viable drug candidate is fundamentally dependent on its physicochemical properties. Poor solubility can lead to low bioavailability and erratic in-vitro results, while instability can compromise drug safety, efficacy, and shelf-life.[3][4] Therefore, a rigorous, early-stage characterization of solubility and stability is not merely a data-gathering exercise; it is a critical risk-mitigation strategy in the drug development pipeline.

This guide will provide both the foundational data available for MSP and the detailed experimental frameworks required to generate definitive solubility and stability profiles.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the logical starting point for any in-depth analysis. These properties, summarized below, influence its behavior in both solution and solid states.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₂S | [1][5] |

| Molecular Weight | 164.23 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [1][6][7] |

| Melting Point | ~99 °C | [7][8][9] |

| Boiling Point (Predicted) | ~280.6 °C at 760 mmHg | [7][8] |

| pKa (Predicted) | 7.78 ± 0.10 | [7] |

Solubility Profile of 1-(Methylsulfonyl)piperazine

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption and bioavailability.[3] For oral dosage forms, a compound must first dissolve in gastrointestinal fluids before it can be absorbed into systemic circulation. The distinction between kinetic and thermodynamic solubility is a crucial one for the development scientist.[4]

-

Kinetic Solubility: Often measured in high-throughput screening, this is the concentration of a compound at the moment precipitation first occurs when a concentrated DMSO stock is diluted into an aqueous buffer. It can overestimate true solubility due to the formation of supersaturated solutions.[4][10]

-

Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium. It is the "gold standard" measurement for pre-formulation and lead optimization, as it reflects the true state under physiological conditions.[10][11]

Qualitative Solubility Data

Publicly available data on MSP's solubility is primarily qualitative. This information provides a general guideline for solvent selection but must be confirmed by quantitative experimental determination.

| Solvent Type | Solubility Description | Source(s) |

| Water | Slightly to moderately soluble | [1][6][7] |

| Polar Organic Solvents | Soluble (e.g., ethanol, acetone) | [6] |

| Non-Polar Organic Solvents | Data not widely available; expected to be low |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method, established for decades, remains the most reliable and widely accepted technique for measuring thermodynamic solubility.[10][11] Its strength lies in its direct measurement of the compound in equilibrium with its solid phase.

Causality in Experimental Design: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring a true equilibrium is measured. Each step is designed to achieve and maintain this state without introducing artifacts.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-(Methylsulfonyl)piperazine to a series of clear glass vials.

-

Expertise & Experience: An "excess" is critical. Visually confirming the presence of undissolved solid at the end of the experiment is a mandatory validation checkpoint. This proves that saturation was achieved.

-

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl) to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or rotator (e.g., 25°C or 37°C). Agitate for a prolonged period, typically 24 to 48 hours.

-

Expertise & Experience: Shorter incubation times risk measuring a kinetic, not thermodynamic, value. A 24-hour minimum is standard, but for some compounds, 48 or even 72 hours may be necessary.[4] Running a time-point study (e.g., sampling at 24, 48, and 72 hours) is the ultimate way to validate that equilibrium has been reached.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant. This must be done without disturbing the solid material. Centrifugation at a high speed or filtration using a low-binding filter (e.g., PTFE or PVDF) is required to remove all suspended microparticles.

-

Trustworthiness: This step is a common source of error. Failure to completely remove solid particles will lead to a gross overestimation of solubility. The filtrate or centrifuged supernatant should be perfectly clear.

-

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and analyze the concentration of dissolved MSP using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration against a standard calibration curve.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile of 1-(Methylsulfonyl)piperazine

A drug substance's stability determines its shelf life and is a critical safety and quality attribute. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[12] Forced degradation, or stress testing, is an essential practice mandated by regulatory guidelines (e.g., ICH Q1A) to understand the intrinsic stability of a molecule.[12][13] These studies deliberately expose the drug to harsh conditions to identify likely degradation pathways and to develop and validate a stability-indicating analytical method (SIAM) .[12][14]

Potential Degradation Pathways

-

Hydrolytic Degradation: Across a range of pH values (acidic, neutral, basic).

-

Oxidative Degradation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.

-

Thermal Degradation: To assess stability at elevated temperatures.

-

Photolytic Degradation: To assess stability upon exposure to light.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic investigation of a compound's stability under exaggerated conditions. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and identification without completely destroying the molecule.

Causality in Experimental Design: The conditions are chosen to simulate worst-case scenarios during manufacturing, shipping, storage, and administration. The development of a robust SIAM is performed in parallel, as it is impossible to assess stability without an analytical method capable of separating the parent drug from all potential degradation products.[18]

Typical Stress Conditions:

| Stress Condition | Typical Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Simulates gastric environment; tests acid lability. |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Simulates intestinal environment; tests base lability. |

| Oxidation | 3% to 30% H₂O₂ | Simulates exposure to atmospheric or excipient-based peroxides. |

| Thermal | Solid & Solution at >10°C above accelerated stability (e.g., 60-80°C) | Evaluates intrinsic thermal stability.[13] |

| Photolytic | ICH-compliant light exposure (Overall illumination ≥ 1.2 million lux hours; integrated near UV ≥ 200 watt hours/m²) | Evaluates light sensitivity. |

Step-by-Step Methodology:

-

Sample Preparation: Prepare several solutions of MSP in a suitable solvent. For thermal stress, also test the solid drug substance.[18]

-

Stress Application: Expose each sample to one of the stress conditions outlined in the table above. Include a control sample stored under normal conditions (e.g., protected from light at 5°C).

-

Time-Point Sampling: Withdraw aliquots from the stressed solutions at various time points (e.g., 2, 8, 24, 48 hours). For solid samples, pull samples at longer intervals (e.g., 1, 5, 15 days).

-

Sample Quenching: If necessary, neutralize the sample to stop the degradation reaction (e.g., add an equivalent amount of base to an acid-stressed sample). Dilute the sample to a suitable concentration for analysis.

-

Analysis by SIAM: Analyze all stressed samples, including the control and a time-zero sample, using a developed stability-indicating HPLC method.

-

Trustworthiness: The HPLC method must be validated for specificity. A photodiode array (PDA) detector is invaluable here. It can assess "peak purity," providing confidence that the parent MSP peak is free from any co-eluting degradants.[18]

-

-

Data Evaluation:

-

Calculate the percentage of MSP remaining at each time point.

-

Determine the relative retention times (RRT) of any new peaks (degradation products).

-

Perform a mass balance calculation to ensure that the decrease in the parent drug is reasonably accounted for by the appearance of degradation products.[13]

-

Caption: Forced Degradation and SIAM Development Workflow.

Conclusion

1-(Methylsulfonyl)piperazine is a compound of significant interest in pharmaceutical development. While its basic physicochemical properties are documented, this guide emphasizes that a true understanding of its behavior requires rigorous experimental investigation. The qualitative description of MSP as "slightly to moderately soluble" in water is insufficient for formulation design; a quantitative value derived from the gold-standard shake-flask method is essential. Similarly, its stability cannot be assumed. A forced degradation study is the only reliable way to elucidate potential degradation pathways, identify impurities, and develop the validated, stability-indicating analytical methods required for regulatory submission and ensuring patient safety. The protocols and logical frameworks provided herein offer a robust starting point for any scientist tasked with characterizing this important molecule.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . (2024). protocols.io. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 . PubChem, National Institutes of Health. [Link]

-

1-Methylsulfonyl-Piperazine | Properties, Uses, Safety, Sourcing & Supplier China . Bouling Chemical Co., Limited. [Link]

-

1-(METHYLSULFONYL)PIPERAZINE . (2024). ChemBK. [Link]

-

1-(Methylsulfonyl)piperazine | CAS#:55276-43-2 . Chemsrc. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization . Taylor & Francis Online. [Link]

-

Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review . ScienceDirect. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions . Pharmaceutical Technology. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]

-

1-(Methylsulfonyl)Piperazine Hydrochloride | 55276-43-2 . J&K Scientific LLC. [Link]

-

A Review on Analytical Methods for Piperazine Determination . NTU Journal of Pure Sciences. [Link]

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture . The University of Texas at Austin. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . Semantic Scholar. [Link]

-

A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. [Link]

-

Forced Degradation Studies for Biopharmaceuticals . BioPharm International. [Link]

-

Forced Degradation and Stability Testing . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture . The University of Texas at Austin. [Link]

Sources

- 1. Buy 1-(Methylsulfonyl)piperazine | 55276-43-2 [smolecule.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylsulfonyl-Piperazine | Properties, Uses, Safety, Sourcing & Supplier China – Comprehensive Guide [chemheterocycles.com]

- 7. chembk.com [chembk.com]

- 8. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2 | Chemsrc [chemsrc.com]

- 9. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. rjptonline.org [rjptonline.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 17. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in successful therapeutic agents.[1][2] Its unique conformational properties, basicity, and ability to modulate solubility make it a cornerstone in medicinal chemistry.[2] Within this important class of compounds, 1-(Methylsulfonyl)piperazine (CAS No. 55276-43-2) has emerged as a particularly versatile and valuable building block.[3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the commercial availability, quality control, synthetic applications, and safe handling of this key intermediate. The strategic incorporation of the methylsulfonyl group onto the piperazine nitrogen not only enhances aqueous solubility but also modulates the basicity of the second nitrogen atom, providing a handle for precise chemical modifications and fine-tuning of pharmacokinetic properties.[3][4] This makes 1-(Methylsulfonyl)piperazine an indispensable tool for synthesizing novel chemical entities targeting a wide array of biological targets, from neurological disorders to infectious diseases.[4][5]

Physicochemical & Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and formulation. 1-(Methylsulfonyl)piperazine is typically supplied as a white to off-white crystalline solid.[3][6]

| Property | Value | Source(s) |

| CAS Number | 55276-43-2 | [3][6][7] |

| Molecular Formula | C₅H₁₂N₂O₂S | [3][8] |

| Molecular Weight | 164.23 g/mol | [3][8] |

| Melting Point | 99 °C | [6][7] |

| Boiling Point | 280.6 ± 50.0 °C (Predicted) | [6][7] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [6][7] |

| Solubility | Slightly soluble in water | [3][6] |

| pKa | 7.78 ± 0.10 (Predicted) | [6] |

| LogP | -0.67 | [7] |

Commercial Availability and Procurement

1-(Methylsulfonyl)piperazine is readily available from a multitude of chemical suppliers, catering to needs ranging from academic research to large-scale manufacturing.

Table of Representative Commercial Suppliers:

| Supplier | Typical Purity | Common Quantities |

| TCI America | >98.0% (GC) | 5 g, 25 g |

| Thermo Scientific Chemicals | 97% | 5 g, 25 g, 100 g |

| J&K Scientific | (Not specified) | (Available) |

| Smolecule | (Not specified) | (Available) |

| ChemicalBook | >98.0% (GC) | 5 g, 100 mg |

| Chemsrc | 97.0% | (Various) |

Note: This table is not exhaustive but represents a cross-section of available vendors. Purity and available quantities are subject to change.[6][7][9][10]

Best Practices for Procurement: The Certificate of Analysis (COA)

For any research or development application, sourcing high-quality reagents is paramount to ensure reproducibility and avoid the introduction of impurities that could confound experimental results.

Expert Insight: Always request a lot-specific Certificate of Analysis (COA) from the supplier before purchase or upon receipt.[11] This document is a self-validating system for the material's quality. A comprehensive COA should provide:

-

Identity Confirmation: Typically via ¹H NMR or Mass Spectrometry data, confirming the molecular structure.

-

Purity Assessment: Usually determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), expressed as a percentage.

-

Physical Properties: Appearance, melting point, or other relevant physical constants.

-

Date of Analysis: Ensuring the data is recent and relevant.

Quality Control and Analytical Methods

Upon receipt, independent verification of the material's identity and purity is a critical step in any rigorous scientific workflow.

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The ¹H NMR spectrum should show characteristic peaks for the methyl group (a singlet around 2.9 ppm) and the two sets of piperazine protons (multiplets).[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity and identifying any volatile impurities. The method separates compounds based on their boiling point and polarity, and the mass spectrometer provides a molecular fingerprint for each component.[12]

-

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, RP-HPLC with a suitable detector (e.g., ELSD or UV for derivatized samples) can provide an accurate purity profile.[13]

Workflow for Incoming Material Qualification

The following diagram illustrates a robust workflow for the quality control of newly received 1-(Methylsulfonyl)piperazine.

Caption: Quality control workflow for 1-(Methylsulfonyl)piperazine.

Applications in Medicinal Chemistry: A Practical Protocol

1-(Methylsulfonyl)piperazine is primarily used as a nucleophilic secondary amine in various coupling reactions to introduce the methylsulfonylpiperazine moiety into a target molecule. This is often done to enhance solubility and improve the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol is an example of how 1-(Methylsulfonyl)piperazine can be used to synthesize a more complex molecule, adapted from a published procedure.[14] The reaction involves the coupling of the piperazine with a sulfonyl chloride.

Objective: To synthesize 1-(Phenylsulfonyl)-4-(methylsulfonyl)piperazine.

Materials:

-

1-(Methylsulfonyl)piperazine (1.0 mmol, 164.23 mg)

-

Benzenesulfonyl chloride (1.0 mmol, 176.62 mg)

-

Triethylamine (TEA) (1.2 mmol, 167 µL)

-

Dichloromethane (DCM), anhydrous (15 mL)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Methylsulfonyl)piperazine (164.23 mg).

-

Dissolve the starting material in anhydrous dichloromethane (15 mL).

-

To this stirring solution, add benzenesulfonyl chloride (176.62 mg) at room temperature.

-

After 5-10 minutes of stirring, add triethylamine (167 µL) dropwise to the reaction mixture. The TEA acts as a base to quench the HCl byproduct generated during the reaction.

-

Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL). This washing sequence removes unreacted base, acidic impurities, and residual water-soluble components.

-

Dry the separated organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Synthetic Workflow Diagram

Caption: Synthesis of a sulfonamide derivative from 1-(Methylsulfonyl)piperazine.

Safety, Handling, and Storage

Proper handling of 1-(Methylsulfonyl)piperazine is essential for laboratory safety. According to its Safety Data Sheet (SDS) and aggregated GHS data, the compound is classified as an irritant.[8][15]

Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is often under inert gas (nitrogen or argon) at 2–8 °C.[6][15]

Conclusion

1-(Methylsulfonyl)piperazine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its commercial availability, coupled with its favorable physicochemical properties, makes it an accessible and powerful building block for constructing complex molecular architectures. By adhering to rigorous standards of procurement, quality control, and safe handling, researchers can effectively leverage this versatile compound to accelerate the discovery and development of novel therapeutics.

References

-

Chemsrc. (2025, August 23). 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2. [Link]

-

PrepChem.com. Synthesis of 1-aminomethanesulfonylpiperazine. [Link]

-

MDPI. (2018). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

BuyersGuideChem. Supplier CAS No 55276-43-2. [Link]

-

PubChem - NIH. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine. [Link]

-

Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. [Link]

-

PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

Sources

- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 1-(Methylsulfonyl)piperazine | 55276-43-2 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 1-METHANESULFONYL-PIPERAZINE | 55276-43-2 [chemicalbook.com]

- 7. 1-(Methylsulfonyl)piperazine | CAS#:55276-43-2 | Chemsrc [chemsrc.com]

- 8. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(Methylsulfonyl)piperazine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Supplier CAS No 55276-43-2 - BuyersGuideChem [buyersguidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55276-43-2 Name: 1-(Methylsulfonyl)piperazine1-(Methylsulphonyl)piperazine [xixisys.com]

Introduction: The Significance of 1-(Methylsulfonyl)piperazine in Drug Discovery

An In-depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperazine: Starting Materials and Strategic Execution

1-(Methylsulfonyl)piperazine is a pivotal building block in modern medicinal chemistry. Characterized by a six-membered piperazine ring with a methylsulfonyl (-SO₂CH₃) group attached to one of the nitrogen atoms, this compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] Its structure imparts desirable physicochemical properties, such as improved solubility and metabolic stability, to parent drug molecules.[1] The piperazine scaffold itself is a privileged structure, found in numerous marketed drugs for conditions ranging from antipsychotics to anticancer therapies.[3][4] Consequently, efficient and scalable access to high-purity 1-(Methylsulfonyl)piperazine is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth analysis of the primary synthetic strategies, focusing on the selection of starting materials and the causal logic behind the experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 1-(Methylsulfonyl)piperazine can be broadly approached via two distinct pathways, differentiated by their starting material and control over selectivity. The choice between these routes is a classic case of balancing atom economy and step-count against reaction control and purification efficiency.

-

Direct N-Sulfonylation of Piperazine: A direct, one-step approach.

-

Protected Piperazine Strategy: A multi-step, but highly selective, route utilizing a protected piperazine intermediate.

The following diagram illustrates the high-level strategic decision between these two primary pathways.

Caption: High-level overview of the two primary synthetic routes.

Route 1: Direct N-Sulfonylation of Piperazine

This method is the most direct pathway, involving the reaction of piperazine with methanesulfonyl chloride. While appearing simpler, this route presents significant challenges in achieving mono-substitution.

Causality and Scientific Rationale

Piperazine possesses two secondary amine nitrogens of equal reactivity. When reacted with an electrophile like methanesulfonyl chloride, a statistical mixture of products is often formed: the desired mono-substituted product, the di-substituted byproduct (1,4-bis(methylsulfonyl)piperazine), and unreacted piperazine.

To favor mono-sulfonylation, Le Chatelier's principle is applied by using a large excess of piperazine relative to the methanesulfonyl chloride. This ensures the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. However, this approach complicates downstream processing, as the excess piperazine must be efficiently removed from the product. Published examples have shown that reacting methanesulfonyl chloride with piperazine in a roughly 1:5 molar ratio can result in yields as low as 11%, underscoring the difficulty in controlling this reaction.[5]

The reaction releases hydrochloric acid (HCl), which protonates the basic piperazine nitrogen atoms, rendering them non-nucleophilic. Therefore, a base is required to neutralize the generated acid and maintain the nucleophilicity of the piperazine.

Sources

- 1. Buy 1-(Methylsulfonyl)piperazine | 55276-43-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-(Methylsulfonyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(Methylsulfonyl)piperazine Core

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a unique combination of structural rigidity and conformational flexibility, making it an ideal building block for designing drugs with improved potency, selectivity, and pharmacokinetic properties.[2][3] The addition of a methylsulfonyl group to one of the piperazine nitrogens further enhances its drug-like properties, influencing its polarity, solubility, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.[3] This guide delves into the diverse and potent biological activities of 1-(methylsulfonyl)piperazine derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and central nervous system (CNS) applications.

Anticancer Potential: A Multi-faceted Approach to Targeting Malignancy

Derivatives of 1-(methylsulfonyl)piperazine have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4][5][6][7] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis.

Mechanism of Action: Disrupting Cancer Cell Proliferation

A significant body of research points to the ability of these derivatives to inhibit critical cellular processes that drive cancer growth. For instance, certain derivatives have been shown to act as potent inhibitors of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in cell motility and survival.[8] By inhibiting HDAC6, these compounds can increase the acetylation of α-tubulin, leading to disruptions in microtubule dynamics and ultimately inducing cell cycle arrest and apoptosis.[8] Furthermore, some 1-(methylsulfonyl)piperazine-containing compounds have been designed as epidermal growth factor receptor (EGFR) inhibitors, a well-established target in cancer therapy.[9]

Caption: Putative anticancer mechanisms of 1-(Methylsulfonyl)piperazine derivatives.

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative 1-(methylsulfonyl)piperazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | A-549 (Lung) | 25.11 ± 2.49 (cell viability) | [4] |

| Compound 5i | A-549 (Lung) | 25.31 ± 3.62 (cell viability) | [4] |

| Compound 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [6] |

| Compound 25 | HOP-92 (Lung) | 1.35 (GI50) | [6] |

| Compound A-11 | A-549 (Lung) | 5.71 | [9] |

| Compound A-11 | HCT-116 (Colon) | 4.26 | [9] |